molecular formula C8H9N3O2 B13560490 Methyl 6-carbamimidoylpyridine-3-carboxylate

Methyl 6-carbamimidoylpyridine-3-carboxylate

Cat. No.: B13560490
M. Wt: 179.18 g/mol
InChI Key: FCKVILMKYGGNPE-UHFFFAOYSA-N
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Description

Methyl 6-carbamimidoylpyridine-3-carboxylate is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carbamimidoyl and carboxylate groups. Its molecular formula is C8H9N3O2, and it is known for its versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-carbamimidoylpyridine-3-carboxylate typically involves the reaction of 6-aminopyridine-3-carboxylic acid with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with a catalyst like triethylamine to facilitate the reaction. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-carbamimidoylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidoyl or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 6-carbamimidoylpyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 6-carbamimidoylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • Methyl 6-methylpyridine-3-carboxylate
  • 6-Methylpyridine-3-carboxylic acid
  • Ethyl 6-methylpyridine-2-carboxylate

Comparison: Methyl 6-carbamimidoylpyridine-3-carboxylate is unique due to its carbamimidoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

methyl 6-carbamimidoylpyridine-3-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-13-8(12)5-2-3-6(7(9)10)11-4-5/h2-4H,1H3,(H3,9,10)

InChI Key

FCKVILMKYGGNPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=N)N

Origin of Product

United States

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